Coelenterazine hcp

Übersicht

Beschreibung

Coelenterazine hcp is a semisynthetic analog of coelenterazine . It is used as a substrate for bioluminescence in many luminous marine organisms . It has been used in various applications such as a component of coelenterazine reagent in reporter assays, in the purification of Renilla luciferase-labeled Annexin V, and in evaluating the activity of aequorin in Escherichia coli .

Synthesis Analysis

The synthesis of coelenterazine and its analogues has been a key area of study. Two main synthetic approaches have been used: the “classical” synthesis and a more modern method which utilizes palladium couplings . A study reported the creation of five different lineages of coelenterazine analogues designed to selectively illuminate a specific luciferase with unique luciferase selectivity .

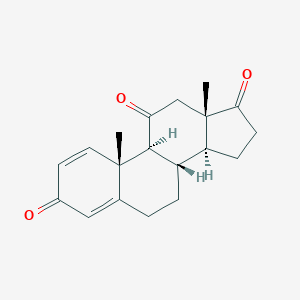

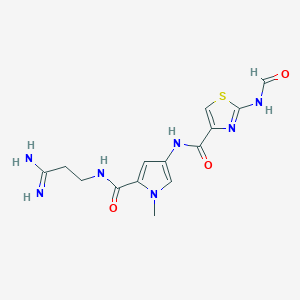

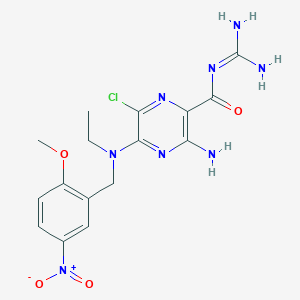

Molecular Structure Analysis

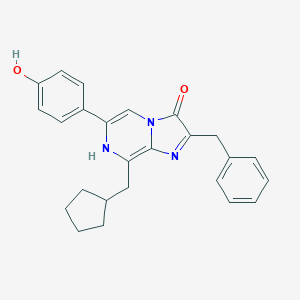

Coelenterazine hcp has the molecular formula C25H25N3O2 and a molecular weight of 399.48 . The InChI code is 1S/C25H25N3O2/c29-20-12-10-19(11-13-20)23-16-28-24(21(26-23)14-17-8-4-5-9-17)27-22(25(28)30)15-18-6-2-1-3-7-18/h1-3,6-7,10-13,16-17,26,29H,4-5,8-9,14-15H2 .

Chemical Reactions Analysis

The functioning of bioluminescent systems in most known marine organisms is based on the oxidation reaction of coelenterazine, catalyzed by luciferase . Coelenterazine analogues with ethynyl or styryl groups display dramatically biased bioluminescence to specific luciferases and pHs by modifying the functional groups at the C-2 and C-6 positions of the imidazopyradinone backbone of coelenterazine .

Physical And Chemical Properties Analysis

Coelenterazine hcp has a molecular weight of 399.48 g/mol . It is a solid substance that is soluble in methanol, forming a clear, yellow to orange solution .

Wissenschaftliche Forschungsanwendungen

Bioluminescence Reporter Assays

Coelenterazine hcp is often used as a component of coelenterazine reagent in bioluminescence reporter assays . These assays are a powerful tool for studying gene expression, protein interactions, and signal transduction. The high luminescence intensity of Coelenterazine hcp makes it particularly useful for these applications .

Purification of Renilla Luciferase-Labeled Proteins

Coelenterazine hcp has been used in the purification of Renilla luciferase-labeled Annexin V . This process allows researchers to track the location and movement of the labeled protein within cells, providing valuable insights into cellular processes .

Evaluating the Activity of Aequorin

Coelenterazine hcp is used in evaluating the activity of aequorin in Escherichia coli . Aequorin is a luminescent protein from the jellyfish Aequorea victoria, and it’s used as a reporter in cellular biology .

Calcium Ion Detection

Coelenterazine hcp is one of several synthetic coelenterazine analogs that confer different Ca 2+ affinities and spectral properties on the aequorin complex . This makes it a valuable tool in the detection and imaging of cellular ions .

Enhanced Sensitivity to Calcium Ions

Aequorin reconstituted with coelenterazine hcp is reported to be more sensitive to Ca 2+ than the native complex . This increased sensitivity can be beneficial in experiments where precise measurements of calcium concentrations are required .

Increased Luminescence Intensity

Coelenterazine hcp has 190 times higher luminescence intensity than native coelenterazine . This property makes it an excellent choice for experiments requiring high sensitivity, such as low-abundance target detection .

Wirkmechanismus

Target of Action

Coelenterazine hcp, a derivative of the naturally abundant luminescent molecule Coelenterazine , primarily targets a variety of luciferases and photoproteins . These include Renilla luciferase (Rluc), Gaussia secreted luciferase (Gluc), and photoproteins such as aequorin and obelin . These targets play a crucial role in bioluminescence, a phenomenon where light is produced as a result of a biochemical reaction.

Mode of Action

The mode of action of Coelenterazine hcp involves its oxidation by luciferases in the presence of molecular oxygen . This oxidation process results in the production of a high-energy intermediate product that emits blue light with a peak emission wavelength of approximately 450-480 nm . When Coelenterazine hcp is part of the aequorin photoprotein complex, it can only be oxidized to produce the high-energy product Coelenteramide, releasing CO2 and blue fluorescence (~466 nm), after binding with calcium ions (Ca2+) .

Biochemical Pathways

Coelenterazine hcp affects several biochemical pathways. It serves as a substrate for many luciferases, leading to the emission of blue light during oxidation . This property is utilized in Bioluminescence Resonance Energy Transfer (BRET) studies, where the energy from the blue light emitted by a luciferase-catalyzed reaction is transferred to an Enhanced Yellow Fluorescent Protein (EYFP), resulting in the emission of green light (~530 nm) . This process is used to study protein-protein interactions .

Result of Action

The primary result of Coelenterazine hcp’s action is the emission of light, which is used in various applications such as live imaging, reporter gene detection, detection of reactive oxygen species (ROS) levels in cells/tissues, high-throughput screening, and monitoring of calcium ion levels in living cells . The intensity of the fluorescence produced by the Coelenterazine hcp-aequorin complex is 190 times higher than that of the native Coelenterazine complex, making it particularly suitable for detecting calcium ion levels .

Action Environment

The action, efficacy, and stability of Coelenterazine hcp can be influenced by environmental factors. For instance, it’s recommended to store the compound in an inert gas environment to avoid contact with air . Also, the compound should be dissolved in an acidic buffer with a pH lower than 7.0, as a basic pH can rapidly degrade the compound . Furthermore, the compound should be used immediately after preparation to ensure stability .

Safety and Hazards

Coelenterazine hcp is classified as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3), Respiratory system . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

Zukünftige Richtungen

Coelenterazine hcp shows very favorable characteristics, including a fast response to binding Ca2+ and the highest luminescence quantum yield among coelenterazine derivatives . This makes it a valuable tool for measuring small changes in Ca2+ concentrations. The development of analytical methods based on these bioluminescent systems is currently booming, and these systems have been successfully applied in various biological research areas .

Eigenschaften

IUPAC Name |

2-benzyl-8-(cyclopentylmethyl)-6-(4-hydroxyphenyl)imidazo[1,2-a]pyrazin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O2/c29-20-12-10-19(11-13-20)23-16-28-24(21(26-23)14-17-8-4-5-9-17)27-22(25(28)30)15-18-6-2-1-3-7-18/h1-3,6-7,10-13,16-17,29-30H,4-5,8-9,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCSBOFLEOACXIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=CC=C4)C5=CC=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376337 | |

| Record name | Coelenterazine hcp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Coelenterazine hcp | |

CAS RN |

123437-32-1 | |

| Record name | Coelenterazine hcp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 123437-32-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

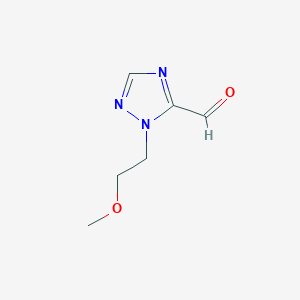

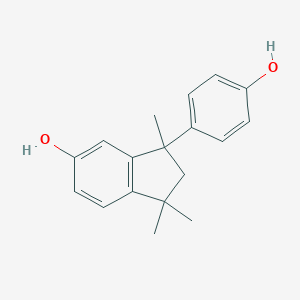

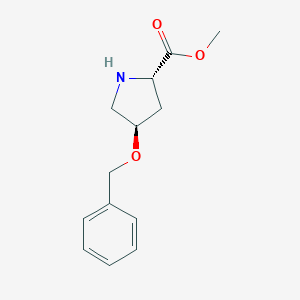

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Oxabicyclo[4.1.0]hept-3-ene,1-methyl-4-(1-methylethyl)-,(1R)-(9CI)](/img/structure/B48126.png)